3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
CAS No.: 104005-37-0
Cat. No.: VC20745957
Molecular Formula: C36H51N3O4
Molecular Weight: 589.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104005-37-0 |
|---|---|
| Molecular Formula | C36H51N3O4 |
| Molecular Weight | 589.8 g/mol |
| IUPAC Name | 2-methyl-1-[6-(2-methyl-2-morpholin-4-ylpropanoyl)-9-octylcarbazol-3-yl]-2-morpholin-4-ylpropan-1-one |
| Standard InChI | InChI=1S/C36H51N3O4/c1-6-7-8-9-10-11-16-39-31-14-12-27(33(40)35(2,3)37-17-21-42-22-18-37)25-29(31)30-26-28(13-15-32(30)39)34(41)36(4,5)38-19-23-43-24-20-38/h12-15,25-26H,6-11,16-24H2,1-5H3 |
| Standard InChI Key | DCBJXJOKADGNAA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1C2=C(C=C(C=C2)C(=O)C(C)(C)N3CCOCC3)C4=C1C=CC(=C4)C(=O)C(C)(C)N5CCOCC5 |
| Canonical SMILES | CCCCCCCCN1C2=C(C=C(C=C2)C(=O)C(C)(C)N3CCOCC3)C4=C1C=CC(=C4)C(=O)C(C)(C)N5CCOCC5 |
Introduction
Description
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole is a complex organic compound with the molecular formula C36H51N3O4 and a molecular weight of 589.81 . It is characterized by a carbazole core, a nitrogen-containing heterocyclic aromatic compound, substituted at the 3 and 6 positions with 2-methyl-2-morpholinopropionyl groups and at the 9 position with an octyl group. It has the CAS number 104005-37-0 .
Preparation Methods
The synthesis of 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole typically involves multi-step organic reactions.
-
The initial step often includes the preparation of the carbazole core.
-
The introduction of the 2-methyl-2-morpholinopropionyl groups at positions 3 and 6 can be achieved through acylation reactions using appropriate acylating agents under controlled conditions.
-
The final step involves the alkylation of the nitrogen atom at position 9 with an octyl group, which can be carried out using octyl halides in the presence of a base.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole can undergo various chemical reactions:
-
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
-
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
-
Substitution: The compound can undergo substitution reactions, particularly at the morpholinopropionyl groups, to introduce different substituents. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole has several scientific research applications:
-
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
-
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
-
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole exerts its effects is not fully understood. It is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| 3,6-Di-tert-butylcarbazole | Similar in structure but with tert-butyl groups instead of morpholinopropionyl groups. |
| 9-Octylcarbazole | Lacks the 2-methyl-2-morpholinopropionyl groups, making it less complex. |
| 3,6-Dimethylcarbazole | Contains methyl groups at positions 3 and 6 instead of morpholinopropionyl groups. |
| Uniqueness of 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole | Unique due to the presence of both morpholinopropionyl and octyl groups, which confer distinct chemical and physical properties. |
Biological Activity
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole has garnered attention for its potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume